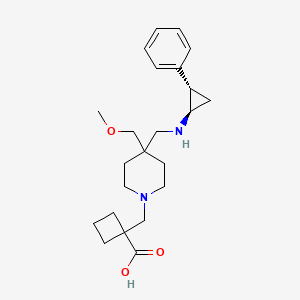

INCB059872

Description

INCB-059872 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.

Properties

CAS No. |

1802909-49-4 |

|---|---|

Molecular Formula |

C23H34N2O3 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C23H34N2O3/c1-28-17-22(15-24-20-14-19(20)18-6-3-2-4-7-18)10-12-25(13-11-22)16-23(21(26)27)8-5-9-23/h2-4,6-7,19-20,24H,5,8-17H2,1H3,(H,26,27)/t19-,20+/m0/s1 |

InChI Key |

WBPWDDPSYSUQJA-VQTJNVASSA-N |

Isomeric SMILES |

COCC1(CCN(CC1)CC2(CCC2)C(=O)O)CN[C@@H]3C[C@H]3C4=CC=CC=C4 |

Canonical SMILES |

COCC1(CCN(CC1)CC2(CCC2)C(=O)O)CNC3CC3C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

INCB059872 Target Validation in Solid Tumors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB059872 is a potent and selective, orally bioavailable, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation through the demethylation of histone and non-histone proteins.[2] Overexpressed in a variety of solid tumors, including small cell lung cancer (SCLC), Ewing sarcoma, and neuroendocrine neoplasms, LSD1 has emerged as a compelling therapeutic target.[2][3] This technical guide provides a comprehensive overview of the target validation of this compound in solid tumors, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Introduction to LSD1: The Target of this compound

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a key epigenetic regulator that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[2] The catalytic activity of LSD1 is dependent on its FAD cofactor.[2] By modulating histone methylation, LSD1 influences chromatin structure and gene expression. Its activity is complex and context-dependent; it can act as both a transcriptional co-repressor and co-activator.[4]

LSD1's role as a co-repressor is often mediated through its association with the CoREST complex, leading to the demethylation of H3K4me2 at gene promoters and subsequent gene silencing.[4] Conversely, it can function as a co-activator by demethylating H3K9me2, an association often observed with nuclear hormone receptors like the androgen receptor.[5] Beyond histones, LSD1 can also demethylate non-histone proteins such as p53, thereby modulating their function.[5]

The overexpression of LSD1 is a frequent event in a multitude of solid tumors and is often correlated with poor prognosis and aggressive disease phenotypes.[6] Its role in maintaining a stem-cell-like state in cancer cells further underscores its significance as a therapeutic target.[6]

This compound: Mechanism of Action

This compound is an orally available, irreversible inhibitor of LSD1.[1] It exerts its inhibitory effect by forming a covalent adduct with the FAD cofactor, which is essential for the catalytic activity of LSD1.[7] This irreversible binding leads to the inhibition of LSD1's demethylase function, resulting in an accumulation of H3K4 and H3K9 methylation at target gene loci.[1] This, in turn, can lead to the re-expression of tumor suppressor genes and the suppression of oncogenic pathways, ultimately inhibiting cancer cell growth and proliferation.[1]

Preclinical Validation of this compound in Solid Tumors

The antitumor activity of this compound has been evaluated in various preclinical models of solid tumors, most notably in small cell lung cancer and Ewing sarcoma.

Small Cell Lung Cancer (SCLC)

In preclinical SCLC models, this compound has demonstrated potent anti-proliferative activity.

Table 1: In Vitro Activity of this compound in SCLC Cell Lines [7]

| Cell Line | EC50 (nM) |

| NCI-H526 | 47 - 377 |

| NCI-H1417 | 47 - 377 |

| Various Panel | 47 - 377 |

In vivo studies using SCLC xenograft models have further confirmed the antitumor efficacy of this compound. Oral administration of this compound resulted in significant tumor growth inhibition in both NCI-H526 and NCI-H1417 xenograft models.[7] A notable pharmacodynamic biomarker of LSD1 inhibition in these models was the marked reduction in serum levels of the neuroendocrine marker pro-gastrin-releasing peptide (pro-GRP).[7]

Ewing Sarcoma

This compound has also been investigated in preclinical models of Ewing sarcoma, a pediatric bone and soft tissue cancer. While it did not significantly alter the proliferation of the A673 Ewing sarcoma cell line in vitro, it did inhibit oncogenic transformation in colony formation assays.[8]

Table 2: In Vivo Activity of this compound in Ewing Sarcoma Xenograft Models [8]

| Xenograft Model | Dosing | Outcome |

| Human Ewing Sarcoma Xenografts | 1.5 mg/kg, once daily for two weeks | Well-tolerated |

Oral administration of this compound at well-tolerated doses led to significant tumor growth inhibition in A673 and SK-ES Ewing sarcoma xenografts, as well as in a subset of patient-derived xenograft (PDX) models.[8] Mechanistically, the effects of this compound in Ewing sarcoma are thought to be mediated through the modulation of the EWS/FLI-NKX2.2 signaling axis.[8]

Clinical Development of this compound in Solid Tumors

This compound has been evaluated in several clinical trials involving patients with advanced solid tumors.

-

NCT02712905: A Phase 1/2, open-label, dose-escalation and dose-expansion study of this compound in subjects with advanced malignancies, including solid tumors.[6] This trial was terminated for strategic business decisions.[2]

-

NCT02959437: A study evaluating this compound in combination with pembrolizumab and epacadostat in subjects with advanced solid tumors.[2] This trial was also terminated by the sponsor.[2]

-

NCT03514407: A Phase 1b open-label study to evaluate the safety, tolerability, and preliminary antitumor activity of this compound in participants with relapsed or refractory Ewing sarcoma.[9] This study was terminated due to recruitment issues.[10]

While these trials were terminated before completion, they indicate the clinical interest in targeting LSD1 with this compound in a range of solid tumors.

Signaling Pathways and Experimental Workflows

LSD1 Signaling in Solid Tumors

The role of LSD1 in solid tumors is multifaceted and involves the regulation of key oncogenic signaling pathways.

Experimental Workflow for Target Validation

Validating the engagement and downstream effects of an LSD1 inhibitor like this compound involves a series of in vitro and in vivo experiments.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol Outline:

-

Cell Culture and Treatment:

-

Culture solid tumor cells (e.g., SCLC or Ewing sarcoma cell lines) to near confluency.

-

Harvest cells and resuspend in culture medium.

-

Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

-

Thermal Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

-

Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) at 4°C.

-

-

Protein Quantification:

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of soluble LSD1 protein in each sample using Western blotting or an ELISA-based method.

-

-

Data Analysis:

-

Generate a melting curve by plotting the percentage of soluble LSD1 against the temperature for both vehicle- and this compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic regions where LSD1 is bound and to assess the changes in histone methylation marks upon treatment with this compound.

Protocol Outline:

-

Cell Culture and Cross-linking:

-

Culture solid tumor cells and treat with this compound or vehicle.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for a short period (e.g., 10 minutes) at room temperature.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for LSD1 or a specific histone methylation mark (e.g., H3K4me2 or H3K9me2).

-

Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

-

DNA Purification:

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

Treat with RNase A and proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a DNA library from the purified ChIP DNA and a corresponding input control DNA.

-

Perform high-throughput sequencing of the libraries.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Identify regions of enrichment (peaks) for LSD1 binding or specific histone marks.

-

Compare the peak profiles between this compound- and vehicle-treated samples to identify changes in LSD1 occupancy and histone methylation patterns.

-

Reverse Phase Protein Array (RPPA)

RPPA is a high-throughput antibody-based technique used to quantify the expression and modification of hundreds of proteins simultaneously, providing a snapshot of the cellular signaling network.

Protocol Outline:

-

Lysate Preparation:

-

Treat solid tumor cells with various concentrations of this compound for different durations.

-

Lyse the cells using a specialized RPPA lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Determine the protein concentration of each lysate.

-

-

Array Printing:

-

Serially dilute the protein lysates.

-

Print the diluted lysates onto nitrocellulose-coated glass slides using a robotic arrayer, creating a micro-array where each spot represents a specific sample dilution.

-

-

Immunostaining:

-

Incubate each array (slide) with a specific primary antibody against a protein of interest (e.g., total or phosphorylated forms of proteins in key signaling pathways).

-

Wash the slides and incubate with a labeled secondary antibody.

-

Use a signal amplification system to enhance detection.

-

-

Signal Quantification and Data Analysis:

-

Scan the slides using a specialized scanner to detect the signal intensity of each spot.

-

Normalize the signal intensities to the total protein amount for each spot.

-

Analyze the data to identify changes in protein expression and phosphorylation in response to this compound treatment, revealing the impact on cellular signaling pathways.

-

Conclusion

The validation of this compound as a targeted inhibitor of LSD1 in solid tumors is supported by a robust body of preclinical evidence. Its mechanism of action, involving the irreversible inhibition of LSD1's demethylase activity, leads to the modulation of key oncogenic signaling pathways and subsequent tumor growth inhibition in various solid tumor models. While clinical development has faced challenges, the strong preclinical rationale continues to support the exploration of LSD1 inhibition as a therapeutic strategy in solid tumors. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and validation of LSD1 inhibitors in oncology research and drug development.

References

- 1. Facebook [cancer.gov]

- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LSD1 promotes prostate cancer reprogramming by repressing TP53 signaling independently of its demethylase function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/48925 [onderzoekmetmensen.nl]

- 7. researchgate.net [researchgate.net]

- 8. hra.nhs.uk [hra.nhs.uk]

- 9. Ewing Sarcoma Meets Epigenetics, Immunology and Nanomedicine: Moving Forward into Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The LSD1 Inhibitor INCB059872 and Its Impact on Histone Methylation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of INCB059872, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). It is important to note that this compound targets LSD1, a histone demethylase, and not EZH2, a histone methyltransferase. LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). The dysregulation of LSD1 is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a significant therapeutic target.[1][2]

Core Mechanism of Action

This compound is an orally bioavailable, irreversible inhibitor that covalently binds to the FAD cofactor of LSD1.[3] This inactivation of LSD1 prevents the demethylation of its histone substrates. Consequently, treatment with this compound leads to an increase in the levels of mono- and di-methylated H3K4 and H3K9.[4] The accumulation of H3K4me1/2 at gene promoters and enhancers is associated with transcriptional activation, while increased H3K9me1/2 can lead to the repression of tumor-promoting genes.[1] This modulation of the epigenetic landscape results in the reactivation of tumor suppressor genes and the induction of cellular differentiation, ultimately leading to anti-tumor effects.[4][5]

Caption: Mechanism of this compound Action on Histone Demethylation.

Quantitative Analysis of this compound Activity

Preclinical studies have demonstrated the potent and selective activity of this compound in various cancer models. The following tables summarize key quantitative data related to its inhibitory effects.

| Parameter | Value | Cell Line/System | Reference |

| Cellular Proliferation EC50 | 47 - 377 nM | Panel of SCLC cell lines | [3] |

| Cellular Proliferation IC50 | > 10 µM | Non-tumorigenic, IL-2 stimulated T cells | [3] |

Table 1: Cellular Proliferative Activity of this compound.

| Cell Line | Treatment Conditions | Observed Effect on Histone Methylation | Reference |

| AML Cell Lines | Not specified | Increased H3K4 methylation | [6] |

| THP-1 (AML) | 25 nM, 24 hours | Induction of differentiation markers (CD86, CD11b) | [1][7] |

| SCLC Xenograft Models | Oral administration | Induction of LSD1 responsiveness gene signature (e.g., FEZ1, UMODL1) | [4] |

Table 2: Cellular and In Vivo Effects of this compound on Markers of Histone Methylation and Differentiation.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

LSD1 Enzymatic Assay (Horseradish Peroxidase-Coupled)

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against the LSD1 enzyme.

Protocol:

-

Recombinant human LSD1 enzyme is incubated with a biotinylated histone H3 peptide substrate (e.g., H3K4me1) in a reaction buffer.

-

The reaction is initiated in the presence of a serial dilution of this compound or a vehicle control (DMSO).

-

The demethylation reaction produces hydrogen peroxide (H2O2) as a byproduct.[8]

-

Horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red) are added to the reaction.

-

HRP catalyzes the oxidation of the substrate by H2O2, producing a fluorescent signal that is monitored over time.

-

The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Caption: Workflow for a Fluorometric LSD1 Enzymatic Assay.

Cellular Histone Methylation Analysis (Western Blot)

Objective: To assess the impact of this compound on global levels of H3K4 and H3K9 methylation in cultured cells.

Protocol:

-

Cancer cell lines (e.g., THP-1, NCI-H526) are cultured and treated with varying concentrations of this compound or vehicle for a specified duration (e.g., 48-72 hours).

-

Histones are extracted from the cells using an acid extraction method.[9]

-

Protein concentration of the histone extracts is determined using a standard protein assay (e.g., BCA).

-

Equal amounts of histone extracts (typically 5-10 µg) are separated by SDS-PAGE using a high-percentage polyacrylamide gel (e.g., 15% or 4-20% gradient) to resolve the low molecular weight histones.[10]

-

Proteins are transferred to a PVDF or nitrocellulose membrane. Transfer efficiency is monitored using Ponceau S staining.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for H3K4me1, H3K4me2, H3K9me1, H3K9me2, and a loading control (e.g., total Histone H3).

-

Following washing steps, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Band intensities are quantified, and the levels of specific histone modifications are normalized to the total histone H3 loading control.

Caption: Cellular Histone Methylation Analysis Workflow.

Signaling Pathway Perturbation

The inhibition of LSD1 by this compound disrupts its role in key transcriptional repressor complexes, such as the CoREST complex.[6] A critical interaction is with the transcription factor GFI1 (Growth Factor Independence 1), which is essential for the differentiation block in certain leukemias. By inhibiting LSD1, this compound prevents the GFI1/LSD1 complex from repressing target genes, leading to the expression of genes that promote myeloid differentiation.[11]

Caption: this compound Disrupts GFI1-Mediated Repression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Facebook [cancer.gov]

- 5. chayon.co.kr [chayon.co.kr]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]

- 10. researchgate.net [researchgate.net]

- 11. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Edged Sword: A Technical Guide to INCB059872 and its Regulation of GFI1/GFI1B in Myeloid Malignancies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INCB059872, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), has emerged as a promising therapeutic agent in the treatment of myeloid malignancies, particularly Acute Myeloid Leukemia (AML). Its mechanism of action, however, extends beyond simple enzymatic inhibition, intricately intertwining with the regulation of two master hematopoietic transcription factors: Growth Factor Independence 1 (GFI1) and its paralog, GFI1B. This technical guide provides an in-depth analysis of the molecular underpinnings of this compound's activity, focusing on its impact on the GFI1/GFI1B regulatory axis. We will explore the core mechanism, present quantitative data from key studies, detail relevant experimental protocols, and visualize the complex signaling and experimental workflows. Understanding this dual regulation is critical for optimizing the therapeutic window of this compound and mitigating potential on-target toxicities such as thrombocytopenia.

The Core Mechanism: Disrupting the Repressive Complex

This compound is a selective, irreversible inhibitor of LSD1 (also known as KDM1A), a flavin adenine dinucleotide (FAD)-dependent demethylase.[1][2][3][4] LSD1 is a critical component of the CoREST transcriptional repressor complex, which also includes histone deacetylases 1 and 2 (HDAC1/2) and the REST corepressor 1 (RCOR1).[1][5] This complex is recruited to specific gene promoters by transcription factors, leading to the removal of mono- and di-methyl marks from histone H3 at lysine 4 (H3K4me1/2), a hallmark of active enhancers and promoters, thereby suppressing gene expression.[2][6]

In the context of hematopoiesis, the transcription factors GFI1 and GFI1B play a pivotal role.[4][5][7] These zinc-finger proteins act as transcriptional repressors crucial for the proper development of various blood cell lineages.[5][7][8][9] GFI1 is primarily involved in myeloid and lymphoid differentiation, while GFI1B is essential for erythroid and megakaryocytic lineages.[8][9][10] Both GFI1 and GFI1B recruit the LSD1-CoREST complex to their target gene promoters to mediate transcriptional repression.[9][11]

The primary mechanism of action of this compound in myeloid leukemia is not solely the global inhibition of LSD1's demethylase activity, but rather the disruption of the physical interaction between LSD1 and the SNAG domain of GFI1 and GFI1B.[2] This disruption leads to the disengagement of the CoREST complex from GFI1/GFI1B target genes. Consequently, the repressive histone marks are removed, and activating marks, such as H3K27 acetylation, accumulate, leading to the de-repression and upregulation of genes involved in myeloid differentiation.[1][2] This induction of a myeloid differentiation gene signature is a key therapeutic effect of this compound in AML.[1][2]

However, this mechanism also underlies the principal on-target toxicity of LSD1 inhibitors: thrombocytopenia. By de-repressing GFI1/GFI1B target genes, this compound also affects normal hematopoiesis. Specifically, it stalls the maturation of megakaryocyte progenitor cells, leading to an accumulation of immature megakaryocytes that are inefficient at producing platelets.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Effects of this compound on Gene Expression in THP-1 AML Cells

| Parameter | Value | Time Point | Experimental Method | Reference |

| Upregulated Genes (≥1.5-fold) | 203 | 24 hours | RNA-seq | [1][5] |

| Upregulated Enhancers (≥1.5-fold) | ~1300 | 24 hours | PRO-seq | [1][5] |

| Upregulated Myeloid Differentiation Genes | e.g., CSF1R, CD86 | 24 hours | RNA-seq | [1][5] |

| Changes in H3K4me1/me2 | Subtle | 48 hours | ChIP-seq | [1] |

Table 2: In Vivo Effects of this compound in a Murine MLL-AF9 AML Model

| Parameter | Outcome | Dosing Regimen | Reference |

| Median Survival | Significantly prolonged | Daily (QD) and alternative-day (QoD) | [12] |

| Myeloid Blast Differentiation | Induced | Not specified | [12] |

| Blast Colonies | Reduced | Not specified | [12] |

| Clinical Hematological Parameters | Normalized | Not specified | [12] |

Table 3: Effects of this compound on Human AML Xenograft Models

| Parameter | Outcome | Measurement | Reference |

| Tumor Growth | Significantly inhibited | Not specified | [2][12] |

| CD86 Induction (Pharmacodynamic Marker) | Sustained induction | Not specified | [12] |

| CD11b Induction (Myeloid Differentiation Marker) | Observed | Not specified | [2] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from best practices and literature descriptions.

Precision Nuclear Run-On Sequencing (PRO-seq)

PRO-seq is utilized to map the locations of active RNA polymerases at single-nucleotide resolution, providing a snapshot of nascent transcription.

Methodology:

-

Cell Permeabilization: AML cells (e.g., THP-1) are harvested and washed with ice-cold PBS. The cells are then permeabilized with a digitonin-based buffer to allow for the entry of biotinylated nucleotides while keeping the nuclear membrane intact.

-

Nuclear Run-On: The permeabilized cells are incubated in a run-on reaction mixture containing biotin-11-CTP and biotin-11-UTP, along with ATP and GTP. This allows engaged RNA polymerases to incorporate the biotinylated nucleotides into the 3' end of the nascent RNA.

-

RNA Isolation and Fragmentation: Total RNA is extracted, and the nascent, biotinylated RNA is fragmented by base hydrolysis to a desired size range (e.g., 50-150 nucleotides).

-

Biotinylated RNA Enrichment: The fragmented, biotinylated RNA is captured using streptavidin-coated magnetic beads.

-

Library Preparation: 3' and 5' adapters are ligated to the captured RNA fragments. The RNA is then reverse transcribed to cDNA, and the resulting library is amplified by PCR.

-

Sequencing and Data Analysis: The library is sequenced using a high-throughput sequencing platform. Reads are aligned to the reference genome, and the 3' ends of the reads are mapped to identify the positions of active RNA polymerases.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is employed to identify the genome-wide localization of specific histone modifications or DNA-binding proteins.

Methodology:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA. The reaction is quenched with glycine.

-

Chromatin Preparation: Nuclei are isolated, and the chromatin is sheared to an average size of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to the target of interest (e.g., H3K4me2, H3K27ac). The antibody-chromatin complexes are then captured using protein A/G magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The captured chromatin is then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput platform.

-

Data Analysis: Reads are aligned to the reference genome, and peak calling algorithms are used to identify regions of enrichment for the target protein or histone mark.

Single-Cell RNA Sequencing (scRNA-seq)

scRNA-seq is used to profile the transcriptomes of individual cells, allowing for the identification of distinct cell populations and their gene expression signatures.

Methodology:

-

Single-Cell Suspension Preparation: Bone marrow cells are harvested and processed to obtain a single-cell suspension. Red blood cells are lysed, and the remaining cells are washed and resuspended in an appropriate buffer.

-

Single-Cell Capture: Single cells are encapsulated into nanoliter-scale droplets along with barcoded beads using a microfluidic device (e.g., 10x Genomics Chromium). Each bead contains primers with a unique barcode to identify the cell of origin.

-

Cell Lysis and Reverse Transcription: Within each droplet, the cell is lysed, and the mRNA is captured by the barcoded beads. Reverse transcription is then performed to generate barcoded cDNA.

-

cDNA Amplification and Library Construction: The cDNA is amplified by PCR, and a sequencing library is constructed.

-

Sequencing and Data Analysis: The library is sequenced, and the reads are processed to assign each transcript to its cell of origin using the barcodes. The data is then used for downstream analyses, including cell clustering, identification of cell types, and differential gene expression analysis.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed.

References

- 1. Isolation of Human Bone Marrow Non-hematopoietic Cells for Single-cell RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gfi1 and Gfi1b: key regulators of hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Human bone marrow assessment by single-cell RNA sequencing, mass cytometry, and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of Histone Modifications in Acute Myeloid Leukaemia Using Chromatin Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multifaceted Actions of GFI1 and GFI1B in Hematopoietic Stem Cell Self-Renewal and Lineage Commitment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

INCB059872: A Technical Deep Dive into FAD-Directed LSD1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of INCB059872, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). We will explore its mechanism of action, preclinical efficacy, and the methodologies used to characterize its activity, presenting a comprehensive resource for professionals in the field of oncology and drug development.

Introduction to this compound and its Target: LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By removing these methyl marks, LSD1 can act as both a transcriptional co-repressor and co-activator, depending on the associated protein complexes. Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), where it contributes to the maintenance of an undifferentiated and proliferative state.

This compound is an orally bioavailable small molecule that acts as a potent, selective, and irreversible inhibitor of LSD1. Its mechanism of action is centered on the formation of a covalent adduct with the FAD cofactor in the active site of the LSD1 enzyme, leading to its inactivation.[1] This targeted inhibition of LSD1 has shown promise in preclinical models by inducing differentiation and inhibiting the proliferation of cancer cells.

Mechanism of Action: FAD-Directed Inhibition

This compound's inhibitory activity is achieved through a mechanism-based inactivation of LSD1. As a FAD-directed inhibitor, it forms a covalent bond with the FAD cofactor, a critical component of the enzyme's catalytic machinery.[1] This irreversible binding effectively shuts down the demethylase activity of LSD1.

The functional consequence of LSD1 inhibition by this compound is a global increase in histone methylation, particularly H3K4me2. This epigenetic modification leads to the reactivation of silenced tumor suppressor genes and the suppression of oncogenic pathways. In the context of AML, this translates to the induction of myeloid differentiation, as evidenced by the increased expression of cell surface markers such as CD11b and CD86, and a reduction in the proliferation of leukemic cells.[2][3][4]

dot

Caption: Signaling pathway of LSD1 inhibition by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing insights into its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Cell Line Type | EC50 (nM) | Reference |

| Small Cell Lung Cancer (SCLC) | 47 - 377 | [5] |

| Non-tumorigenic IL-2 stimulated T cells | > 10,000 | [5] |

EC50: Half-maximal effective concentration.

Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity in various preclinical models of cancer, particularly in AML.

In Vitro Studies

In AML cell lines and primary patient samples, this compound treatment leads to a dose-dependent inhibition of cell proliferation and induction of myeloid differentiation.[2] This is characterized by an upregulation of the myeloid differentiation markers CD11b and CD86.[2][3][4]

In Vivo Studies

Oral administration of this compound has shown significant efficacy in mouse models of AML. In human AML xenograft models, this compound significantly inhibited tumor growth.[1][2] Furthermore, in a murine MLL-AF9 disseminated leukemia model, which recapitulates key features of human AML, this compound treatment prolonged the median survival of the mice.[1][2] Mechanistic studies in this model confirmed that the therapeutic effect was associated with the induction of blast cell differentiation, a reduction in blast colonies, and the normalization of hematological parameters.[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

LSD1 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified LSD1 enzyme.

Principle: The activity of LSD1 can be measured by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction. A common method is a coupled enzymatic assay using horseradish peroxidase (HRP) and a fluorogenic substrate like Amplex Red. HRP, in the presence of H₂O₂, catalyzes the oxidation of Amplex Red to the highly fluorescent resorufin, which can be quantified.

Protocol Outline:

-

Recombinant human LSD1 is incubated with varying concentrations of this compound in a suitable assay buffer.

-

A histone H3 peptide substrate (e.g., H3K4me1 or H3K4me2) is added to initiate the demethylation reaction.

-

After a defined incubation period, a solution containing HRP and Amplex Red is added.

-

The reaction is allowed to proceed, and the fluorescence of resorufin is measured using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Principle: Cell viability and proliferation can be measured using various methods. A common approach is the use of a colorimetric assay based on the reduction of a tetrazolium salt (e.g., MTS or WST-1) by metabolically active cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol Outline:

-

Cancer cells (e.g., AML or SCLC cell lines) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or vehicle control.

-

After a specified incubation period (e.g., 72 hours), the tetrazolium salt reagent is added to each well.

-

Following a further incubation, the absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

-

The EC50 value, the concentration of the compound that causes a 50% reduction in cell proliferation, is determined from the dose-response curve.

Myeloid Differentiation Assay

Objective: To evaluate the ability of this compound to induce myeloid differentiation in AML cells.

Principle: Myeloid differentiation is characterized by changes in the expression of specific cell surface markers. Flow cytometry can be used to quantify the percentage of cells expressing markers such as CD11b and CD86.

Protocol Outline:

-

AML cells are cultured in the presence of various concentrations of this compound or vehicle control for a defined period (e.g., 4-7 days).

-

Cells are harvested and washed with a suitable buffer (e.g., PBS with 2% FBS).

-

The cells are then incubated with fluorescently-labeled antibodies specific for CD11b and CD86.

-

After incubation and washing to remove unbound antibodies, the cells are analyzed by flow cytometry.

-

The percentage of cells positive for CD11b and/or CD86 is determined for each treatment condition.

In Vivo Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound in a mouse model of AML.

Principle: Immunodeficient mice are implanted with human AML cells to establish tumors. The effect of drug treatment on tumor growth is then monitored over time.

Protocol Outline:

-

Human AML cells (e.g., MV-4-11 or THP-1) are injected subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG).

-

Once tumors are established (for subcutaneous models) or engraftment is confirmed (for disseminated models), mice are randomized into treatment and control groups.

-

This compound is administered orally at various doses and schedules (e.g., daily or every other day). The control group receives a vehicle.

-

For subcutaneous models, tumor volume is measured regularly using calipers. For disseminated models, disease progression can be monitored by assessing the percentage of human CD45+ cells in the peripheral blood or by in vivo imaging if cells are engineered to express a reporter like luciferase.

-

At the end of the study, tumors are excised and weighed, and tissues may be collected for pharmacodynamic marker analysis. For survival studies, mice are monitored until they meet pre-defined humane endpoints.

dot

Caption: Experimental workflow for the evaluation of this compound.

Clinical Development

This compound has been evaluated in a Phase 1/2 clinical trial (NCT02712905) in subjects with advanced malignancies, including AML. The primary objectives of this study were to assess the safety, tolerability, and preliminary efficacy of this compound as a monotherapy and in combination with other agents. While detailed results from this trial are not yet fully published, the preclinical data provided a strong rationale for its clinical investigation.

Conclusion

This compound represents a promising therapeutic agent that targets the epigenetic regulator LSD1. Its FAD-directed irreversible mechanism of action leads to the inhibition of cancer cell proliferation and the induction of differentiation, particularly in hematological malignancies like AML. The comprehensive preclinical characterization of this compound, as outlined in this guide, provides a solid foundation for its continued investigation and development as a novel cancer therapy. The methodologies described herein serve as a valuable resource for researchers working on LSD1 inhibitors and other epigenetic modulators.

References

- 1. Targeting LSD1 with this compound: A Promising Therapeutic Approach for Human and Murine AML [synapse.patsnap.com]

- 2. | BioWorld [bioworld.com]

- 3. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preclinical Pharmacology of INCB059872: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in oncogenesis through the regulation of gene expression.[1][2][3][4] As a flavin adenine dinucleotide (FAD)-dependent amine oxidase, LSD1 removes methyl groups from mono- and di-methylated lysine 4 and 9 of histone H3 (H3K4 and H3K9).[1][3][5] This demethylation activity can lead to the repression of tumor suppressor genes and the activation of genes that promote tumor growth.[6] this compound forms a covalent adduct with FAD, leading to irreversible inhibition of LSD1.[1][2][3][4] This guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the demethylase activity of LSD1. LSD1 is a key component of several transcriptional repressor complexes, including the CoREST complex.[3][7][8] In hematological malignancies such as Acute Myeloid Leukemia (AML), LSD1 is often recruited to chromatin by transcription factors like Growth Factor Independence 1 (GFI1) and GFI1B.[3][8][9] The GFI1/LSD1/CoREST complex suppresses the expression of genes required for myeloid differentiation, thereby contributing to the leukemic phenotype.[3][8][9]

By inhibiting LSD1, this compound prevents the demethylation of H3K4, leading to an increase in H3K4 methylation and the subsequent expression of silenced tumor suppressor and differentiation-associated genes.[6] This ultimately results in the induction of differentiation and inhibition of proliferation in cancer cells.[2][8][10]

Figure 1: Simplified signaling pathway of this compound action.

In Vitro Activity

The in vitro anti-tumor activity of this compound has been evaluated in various cancer cell lines, primarily focusing on AML and Small Cell Lung Cancer (SCLC).

| Cell Line | Cancer Type | EC50 (nM) | Reference |

| SCLC Panel | Small Cell Lung Cancer | 47 - 377 | [1][4][11] |

| NCI-H526 | Small Cell Lung Cancer | Not specified | [1][4] |

| NCI-H1417 | Small Cell Lung Cancer | Not specified | [1][4] |

| AML Panel | Acute Myeloid Leukemia | Not specified | [2][8] |

Key Findings:

-

This compound demonstrates potent inhibition of proliferation in a panel of SCLC cell lines with EC50 values in the nanomolar range.[1][4][11]

-

In AML cell lines and primary patient cells, this compound induces cellular differentiation, as evidenced by the increased expression of myeloid differentiation markers CD86 and CD11b.[2][8][10]

-

Non-tumorigenic cells, such as IL-2 stimulated T-cells from normal donors, are significantly less sensitive to this compound, with IC50 values greater than 10 µM, indicating a degree of selectivity for cancer cells.[1][4]

-

This compound has also been shown to inhibit the growth of tumor-initiating stem-like cells in prostate cancer models.[9]

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound in various animal models of AML and SCLC.

| Model | Cancer Type | Treatment | Key Outcomes | Reference |

| Human AML Xenograft | Acute Myeloid Leukemia | Oral administration (QD and QoD) | Significant tumor growth inhibition; Sustained induction of CD86. | [2][8][10] |

| Murine MLL-AF9 Leukemia | Acute Myeloid Leukemia | Oral administration (QD and QoD) | Prolonged median survival; Induced differentiation of blast cells; Reduced blast colonies; Normalized hematological parameters. | [2][8] |

| NCI-H526 Xenograft | Small Cell Lung Cancer | Oral administration (QD and QoD) | Tumor growth inhibition. | [1][4] |

| NCI-H1417 Xenograft | Small Cell Lung Cancer | Oral administration (QD and QoD) | Tumor growth inhibition; Induction of FEZ1 and UMODL1 genes; Marked reduction in serum pro-GRP levels. | [1][3][4] |

Key Findings:

-

Oral administration of this compound, using both once-daily (QD) and alternative-day (QoD) dosing regimens, effectively inhibits tumor growth in human AML and SCLC xenograft models.[1][2][4][8][10]

-

In a murine model of MLL-AF9-driven AML, this compound significantly prolongs survival and leads to the differentiation of leukemic cells.[2][8]

-

Pharmacodynamic studies in vivo confirm the mechanism of action, showing sustained induction of the myeloid differentiation marker CD86 in AML xenografts.[2][10]

-

In SCLC models, this compound treatment leads to the induction of genes predictive of LSD1 responsiveness (FEZ1 and UMODL1) and a reduction in the neuroendocrine marker pro-GRP, suggesting its potential as a pharmacodynamic biomarker.[1][3][4]

Experimental Protocols

In Vitro Assays

Cell Proliferation Assay (e.g., CellTiter-Glo®)

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. Protocol to establish a stable MLL-AF9_AML mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Facebook [cancer.gov]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 8. Frontiers | Targeting the GFI1/1B—CoREST Complex in Acute Myeloid Leukemia [frontiersin.org]

- 9. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kumc.edu [kumc.edu]

- 11. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

INCB059872: A Technical Overview of its Role in Hematopoietic Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator involved in hematopoiesis.[1][2][3] Aberrant LSD1 activity is implicated in the pathogenesis of various hematological malignancies, including acute myeloid leukemia (AML), by blocking cellular differentiation and promoting a stem-cell-like state.[4][5][6] This technical guide provides an in-depth analysis of this compound's mechanism of action and its role in promoting hematopoietic differentiation, with a focus on myeloid lineages.

Core Mechanism of Action: LSD1 Inhibition

This compound functions as a flavin adenine dinucleotide (FAD)-directed inhibitor of LSD1 (also known as KDM1A).[4] LSD1 is a critical component of several transcriptional repressor complexes, including the CoREST complex.[7] By irreversibly binding to LSD1, this compound disrupts its demethylase activity, which primarily targets mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] This inhibition leads to the de-repression of genes regulated by transcription factors such as GFI1 and GFI1B, ultimately promoting myeloid differentiation.[7][8]

dot

Caption: Signaling pathway of this compound in promoting myeloid differentiation.

Effects on Hematopoietic Differentiation

This compound has been demonstrated to induce differentiation in various preclinical models of AML.[1][4] Treatment with this compound leads to a significant upregulation of genes associated with myeloid cell lineage and maturation.[7] This is phenotypically observed as an increase in the expression of myeloid differentiation markers such as CD11b and CD86.[4][5]

Quantitative Data on Gene and Protein Expression

| Cell Line | Treatment Details | Gene/Protein | Fold Change/Effect | Reference |

| THP-1 (AML) | 24h this compound | Myeloid lineage genes | 203 genes with >1.5-fold increase | [7] |

| THP-1 (AML) | 24h this compound | CSF1R, CD86 | Upregulated | [7] |

| Human AML Cell Lines | Not specified | CD86, CD11b | Induction of expression | [4] |

| Human Primary AML Cells | ex vivo | CD86, CD11b | Induction of expression | [4] |

| Human AML PDX Models | Not specified | CD14+, CD15+ | Increased populations | [5] |

| Human AML PDX Models | Not specified | CD34+/CD38- to CD34+/CD38+ | Shift in population | [5] |

Experimental Protocols

Cell Culture and Differentiation Assays

Human AML cell lines, such as THP-1 and MV-4-11, are cultured in standard conditions.[9] To assess differentiation, cells are treated with this compound at various concentrations.[3] Post-treatment, cells are harvested and stained with fluorescently labeled antibodies against cell surface markers like CD11b and CD86 for analysis by flow cytometry.[5][9]

Gene Expression Analysis

To elucidate the molecular mechanisms, several advanced sequencing techniques have been employed:

-

Precision Nuclear Run-on Sequencing (PRO-seq): This method is used to measure nascent transcription at both genes and enhancers to identify the earliest transcriptional changes following this compound treatment.[7][8]

-

Single-Cell RNA Sequencing (scRNA-seq): This technique allows for the detailed analysis of gene expression changes in individual cells within a heterogeneous population, providing insights into differentiation trajectories of hematopoietic progenitors.[7][8][9]

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq): ChIP-seq is utilized to map the genome-wide localization of histone modifications, such as H3K4me1 and H3K4me2, to understand the epigenetic landscape changes induced by this compound.[7]

dot

Caption: Experimental workflow for assessing the effects of this compound.

Impact on Megakaryocyte Progenitors and Potential Toxicities

While promoting myeloid differentiation in AML cells, this compound has also been shown to affect other hematopoietic lineages.[7] Studies in mice treated with this compound revealed an accumulation of early megakaryocyte progenitor cells.[8][10] This stalling of megakaryocyte maturation is a likely explanation for the thrombocytopenia observed in preclinical models and is an important consideration for the clinical development of LSD1 inhibitors.[7][8]

Clinical Significance

This compound has been evaluated in clinical trials for various malignancies, including advanced solid tumors and Ewing sarcoma.[1] Its ability to induce differentiation makes it a promising therapeutic agent for AML, a disease characterized by a differentiation block.[4][5] Further clinical investigation is ongoing to determine its safety and efficacy in different patient populations.

Conclusion

This compound represents a targeted therapeutic strategy that addresses the epigenetic dysregulation underlying certain hematological malignancies. By inhibiting LSD1, it effectively de-represses key myeloid differentiation genes, offering a potential pathway to overcome the differentiation arrest characteristic of diseases like AML. The comprehensive molecular and cellular analyses outlined in this guide provide a solid foundation for understanding its mechanism of action and for guiding its future clinical development.

References

- 1. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Lysine-specific demethylase 1 regulates hematopoietic stem cell expansion and myeloid cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia. | Semantic Scholar [semanticscholar.org]

INCB059872 and the CoREST Complex: A Technical Guide to a Novel Epigenetic Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 is a potent and selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzymatic component of the CoREST (Corepressor for RE1-Silencing Transcription factor) complex.[1][2] This technical guide provides an in-depth overview of the interaction between this compound and the CoREST complex, detailing its mechanism of action, quantitative parameters of engagement, and the experimental methodologies used to elucidate this interaction. The information presented is intended to support further research and drug development efforts targeting epigenetic pathways in oncology and other therapeutic areas.

The CoREST complex is a critical transcriptional corepressor involved in chromatin modification and the regulation of gene expression.[3] It plays a significant role in neuronal development and hematopoiesis. The core components of the CoREST complex include LSD1, HDAC1/2 (Histone Deacetylase 1/2), and the scaffolding protein RCOR1 (REST Corepressor 1). By mediating the demethylation of specific histone residues, particularly H3K4me1/2 and H3K9me1/2, the CoREST complex contributes to gene silencing. Dysregulation of CoREST complex activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.

This compound has emerged as a promising therapeutic agent, particularly in the context of acute myeloid leukemia (AML) and other malignancies.[1][2] Its mechanism of action is centered on the irreversible inhibition of LSD1, leading to a loss of the CoREST complex's repressive function and subsequent alterations in gene expression that can induce cancer cell differentiation.[1][2]

Quantitative Data

The following tables summarize the key quantitative data characterizing the potency and cellular effects of this compound.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Target/Cell Line | Reference |

| Biochemical IC50 | 18 nM | LSD1 | [4] |

| Cellular EC50 | 47 - 377 nM | Small Cell Lung Cancer (SCLC) Cell Lines | [5] |

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effects by disrupting the canonical function of the CoREST complex. The signaling pathway can be visualized as a series of molecular events initiated by the binding of this compound to LSD1.

Caption: this compound inhibits LSD1, leading to transcriptional activation and cell differentiation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and tailored to the study of this compound and the CoREST complex in acute myeloid leukemia (AML) cell lines.

Precision Nuclear Run-On Sequencing (PRO-seq)

PRO-seq is a powerful technique to map the locations of actively transcribing RNA polymerases at nucleotide resolution. This protocol is adapted for AML cell lines treated with this compound.

Objective: To identify genome-wide changes in nascent transcription following this compound treatment.

Materials:

-

AML cell lines (e.g., THP-1, MOLM-13)

-

This compound

-

Cell culture reagents

-

Permeabilization buffer (10 mM Tris-HCl pH 7.4, 300 mM sucrose, 3 mM CaCl2, 2 mM MgCl2, 0.5% NP-40, 0.5 mM DTT, 1x protease inhibitors, 1 U/µL RNase inhibitor)

-

Nuclear run-on buffer (10 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT, 300 mM KCl, 20 µM Biotin-11-NTPs, 0.4 U/µL RNase inhibitor, 1% Sarkosyl)

-

Streptavidin magnetic beads

-

RNA purification kits

-

Reagents for library preparation (NEBNext Small RNA Library Prep Set)

Workflow Diagram:

Caption: Workflow for Precision Nuclear Run-On Sequencing (PRO-seq).

Procedure:

-

Cell Culture and Treatment: Culture AML cells to the desired density and treat with this compound or vehicle control for the specified duration.

-

Cell Permeabilization: Harvest cells and wash with ice-cold PBS. Resuspend in permeabilization buffer and incubate on ice.

-

Nuclear Run-On: Pellet the permeabilized cells and resuspend in nuclear run-on buffer. Incubate at 37°C to allow incorporation of biotin-NTPs by active RNA polymerases.

-

RNA Extraction: Extract total RNA using a suitable method (e.g., TRIzol).

-

Enrichment of Nascent RNA: Fragment the RNA and perform affinity purification of biotinylated transcripts using streptavidin magnetic beads.

-

Library Preparation: Prepare sequencing libraries from the enriched nascent RNA using a small RNA library preparation kit.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis: Align reads to the reference genome and analyze for differential transcription.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of specific proteins, such as transcription factors or modified histones.

Objective: To map the genomic locations of histone modifications (e.g., H3K4me2, H3K27ac) affected by this compound treatment.

Materials:

-

AML cell lines

-

This compound

-

Formaldehyde (for crosslinking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

Antibodies specific for histone modifications of interest

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kits

-

Reagents for library preparation

Workflow Diagram:

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Procedure:

-

Cell Culture and Treatment: As described for PRO-seq.

-

Crosslinking: Add formaldehyde directly to the culture medium to crosslink proteins to DNA. Quench with glycine.

-

Cell and Nuclear Lysis: Harvest and lyse the cells to isolate nuclei.

-

Chromatin Sonication: Resuspend nuclei in a suitable buffer and sonicate to shear chromatin into fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone mark of interest overnight. Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Washes: Perform a series of stringent washes to remove non-specific binding.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating. Treat with RNase A and Proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome and perform peak calling to identify regions of enrichment.

Conclusion

This compound represents a targeted therapeutic strategy that leverages a deep understanding of epigenetic regulation. By irreversibly inhibiting LSD1 within the CoREST complex, this compound effectively reverses the transcriptional repression of key differentiation-associated genes, offering a promising avenue for the treatment of AML and other cancers. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of targeting the CoREST complex.

References

- 1. researchgate.net [researchgate.net]

- 2. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the CoREST complex with dual histone deacetylase and demethylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

INCB059872 In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB059872 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial in the regulation of gene expression.[1] LSD1 is overexpressed in various cancers, including acute myeloid leukemia (AML), where it plays a role in maintaining a differentiation block.[2] this compound functions by disrupting the interaction between LSD1 and Growth Factor Independence 1 (GFI1), a transcriptional repressor, leading to the activation of GFI1-target genes and subsequent induction of myeloid differentiation.[1][3][4] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including biochemical assays to determine its enzymatic inhibition, cell-based assays to assess its effect on cancer cell viability and differentiation, and target engagement and mechanistic assays to confirm its mode of action.

Introduction

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By regulating histone methylation, LSD1 plays a critical role in gene transcription and chromatin structure. Its dysregulation is implicated in the pathogenesis of several cancers, making it an attractive therapeutic target. This compound is a covalent, FAD-directed inhibitor of LSD1.[5] This document outlines standardized in vitro protocols to evaluate the biochemical and cellular effects of this compound.

Data Presentation

Table 1: Biochemical Potency of this compound

| Assay Type | Target | Parameter | Value |

| Biochemical | LSD1 | IC₅₀ | 18 nM[3] |

Table 2: Cellular Activity of this compound in Small Cell Lung Cancer (SCLC) Cell Lines

| Cell Line | Parameter | Value (nM) |

| NCI-H526 | EC₅₀ | 47 - 377[6] |

| NCI-H1417 | EC₅₀ | 47 - 377[6] |

| Various SCLC cell lines | EC₅₀ | 47 - 377[6] |

Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of the LSD1/GFI1 transcriptional repressor complex.

Caption: Mechanism of this compound action on the LSD1/GFI1 signaling pathway.

Experimental Protocols

LSD1 Biochemical Assays

These assays are designed to measure the direct inhibitory effect of this compound on the enzymatic activity of LSD1.

This assay measures the hydrogen peroxide produced during the LSD1-mediated demethylation reaction.

Experimental Workflow:

Caption: Workflow for the LSD1 peroxidase-coupled biochemical assay.

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, pre-incubate the compound dilutions with 38.5 nM of human recombinant LSD1 enzyme in 50 mM sodium phosphate buffer (pH 7.4) for 15 minutes on ice.[8]

-

Initiate the enzymatic reaction by adding a dimethylated H3(1-21)K4 peptide substrate.[8]

-

Incubate the plate at 37°C for the desired reaction time.

-

Stop the reaction and add a detection reagent containing horseradish peroxidase (HRP) and Amplex Red.

-

Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) to quantify the amount of hydrogen peroxide produced.

-

Calculate IC₅₀ values from the dose-response curves.

This assay is a sensitive method to measure LSD1 activity.

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 384-well plate, pre-incubate the compound dilutions with 0.45 nM of human recombinant LSD1 enzyme in an appropriate assay buffer for 15 minutes on ice.[8]

-

Initiate the reaction by adding a mix of flavin adenine dinucleotide (FAD) and a biotinylated monomethyl H3(1-21)K4 peptide substrate.[8]

-

Incubate the plate at 37°C.

-

Add HTRF detection reagents (e.g., europium cryptate-labeled anti-H3K4me1 antibody and streptavidin-XL665).

-

Incubate to allow for antibody binding.

-

Read the HTRF signal on a compatible plate reader.

-

Calculate IC₅₀ values from the dose-response curves.

Cell Viability Assay

This protocol is to determine the effect of this compound on the proliferation of AML cell lines.

Experimental Workflow:

Caption: Workflow for the cell viability assay in AML cell lines.

Protocol:

-

Seed AML cells (e.g., THP-1, MV-4-11) in a 96-well plate at an appropriate density (e.g., 10,000 cells/well).

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add a cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate EC₅₀ values from the dose-response curves.

Co-Immunoprecipitation (Co-IP) for LSD1-GFI1 Interaction

This assay is used to demonstrate that this compound disrupts the interaction between LSD1 and GFI1.[3]

Protocol:

-

Transfect HEK293T cells with a GFI1 expression vector or an empty vector control.[3]

-

Treat the transfected cells with DMSO (vehicle control) or 250 nM this compound for 48 hours.[3]

-

Lyse the cells in NETN buffer (100 mM NaCl, 2 mM Tris pH 8.0, 0.5 mM EDTA, 0.5% NP-40).[3]

-

Perform immunoprecipitation by incubating the cell lysates with an anti-LSD1 antibody or a rabbit IgG control antibody for 3 hours at 4°C.[3]

-

Add Protein A/G magnetic beads and incubate for an additional hour at 4°C to capture the antibody-protein complexes.[3]

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by Western blotting using antibodies against GFI1 and LSD1 to detect the co-immunoprecipitated proteins. A reduced GFI1 band in the this compound-treated sample indicates disruption of the interaction.[3]

Target Engagement Assay

A chemoprobe-based immunoassay can be used to directly measure the engagement of this compound with LSD1 in cells.

Principle:

This method utilizes a biotinylated chemoprobe that covalently binds to the active site of LSD1. In cells treated with this compound, the drug will occupy the active site, thus preventing the binding of the chemoprobe. The amount of bound chemoprobe can then be quantified, providing a measure of target engagement.

Protocol Outline:

-

Treat cells with varying concentrations of this compound.

-

Lyse the cells.

-

Incubate the cell lysates with a biotinylated LSD1-specific chemoprobe.

-

Capture the protein-probe complexes.

-

Detect the amount of captured probe using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.

-

A decrease in signal with increasing concentrations of this compound indicates target engagement.

Conclusion

The protocols described in these application notes provide a comprehensive framework for the in vitro characterization of the LSD1 inhibitor this compound. These assays are essential for understanding its biochemical potency, cellular activity, and mechanism of action, thereby supporting its development as a potential therapeutic agent for AML and other malignancies. The provided data and workflows offer a valuable resource for researchers in the field of cancer drug discovery and development.

References

- 1. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor this compound in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. worldwide.promega.com [worldwide.promega.com]

- 5. Targeting LSD1 with this compound: A Promising Therapeutic Approach for Human and Murine AML [synapse.patsnap.com]

- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for IN-CB059872 Dosing and Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 is a potent, selective, and orally bioavailable irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in oncogenesis through the regulation of gene expression.[1][2] By forming a covalent flavin adenine dinucleotide (FAD) adduct, this compound effectively inhibits LSD1's demethylase activity.[1] This inhibition leads to an altered epigenetic landscape, inducing cellular differentiation and inhibiting proliferation in various cancer models, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[1][3] Preclinical studies in murine models have demonstrated the anti-tumor efficacy of this compound, highlighting its potential as a therapeutic agent.[3]

These application notes provide a comprehensive overview of the dosing and administration of this compound in mice based on publicly available preclinical data. The protocols and data presented herein are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action: LSD1 Inhibition

This compound targets and irreversibly inhibits LSD1, a key epigenetic modifier. LSD1, in complex with other proteins, removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes. By inhibiting LSD1, this compound promotes the expression of genes involved in cellular differentiation.[4] In the context of AML, this leads to the upregulation of myeloid differentiation markers such as CD11b and CD86.[2]

Caption: Signaling Pathway of this compound.

Preclinical Efficacy in Murine Models

This compound has demonstrated significant anti-tumor activity in various preclinical mouse models of AML and SCLC. Oral administration of the compound has been shown to inhibit tumor growth and prolong the survival of tumor-bearing mice.[3]

Table 1: Summary of this compound Efficacy in AML Murine Models

| Mouse Model | Cell Line | Dosing Regimen | Efficacy | Reference |

| Human AML Xenograft | THP-1 | Oral (p.o.), daily (QD) or alternative-day (QoD) | Reduced tumor growth | [1] |

| Murine Leukemia Model | MLL-AF9 | Oral (p.o.), daily (QD) or alternative-day (QoD) | Prolonged median survival, induced cell differentiation, reduced blast colonies, and normalized hematological parameters.[1] | [1] |

| Human AML Xenograft | Not Specified | Oral (p.o.) | Significantly inhibited tumor growth | |

| Patient-Derived Xenograft (PDX) | Not Specified | Oral (p.o.), with ATRA | Markedly increased CD11b+ cells in bone marrow | [1] |

Note: Specific tumor growth inhibition (TGI) percentages and median survival days were not detailed in the referenced abstracts.

Table 2: Summary of this compound Efficacy in SCLC Murine Models

| Mouse Model | Cell Line | Dosing Regimen | Efficacy | Reference |

| Human SCLC Xenograft | NCI-H526 | Oral (p.o.), once daily (QD) and alternative day (QoD) | Inhibited tumor growth | [3] |

| Human SCLC Xenograft | NCI-H1417 | Oral (p.o.), once daily (QD) and alternative day (QoD) | Inhibited tumor growth and reduced serum pro-GRP levels.[3] | [3] |

Note: Specific tumor growth inhibition (TGI) percentages were not detailed in the referenced abstracts.

Pharmacokinetics

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Route of Administration | Oral (p.o.) |

| Cmax | Data not publicly available |

| Tmax | Data not publicly available |

| Half-life (t1/2) | Data not publicly available |

| Bioavailability | Orally bioavailable |

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol is based on a formulation for achieving a clear solution for in vivo experiments.[5]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to prepare a 50 mg/mL stock solution, dissolve 50 mg of this compound in 1 mL of DMSO.

-

Prepare the vehicle solution. The final vehicle composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

To prepare the final dosing solution (e.g., 5 mg/mL): a. Take 100 µL of the 50 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of Saline to bring the final volume to 1 mL.

-

It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5]

In Vivo Efficacy Study in a Murine AML Xenograft Model

This protocol provides a general workflow for assessing the in vivo efficacy of this compound.

Caption: Experimental Workflow for In Vivo Efficacy Study.

Materials and Methods:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for xenograft studies.

-

Cell Line: Human AML cell lines such as THP-1 can be used.

-

Tumor Implantation: Subcutaneously inject a suspension of AML cells (e.g., 5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

-

Dosing and Administration:

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or based on a predetermined study duration. For survival studies, mice are monitored until they meet euthanasia criteria.

-

Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment groups. For survival studies, generate Kaplan-Meier survival curves.

Combination Therapy